molecular formula C13H11BFNO3 B1437300 (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid CAS No. 874289-41-5

(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid

Cat. No. B1437300
M. Wt: 259.04 g/mol
InChI Key: KNJJUAJHTJOKIU-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is a chemical compound with the CAS Number: 874289-41-5. It has a molecular weight of 259.04 and its IUPAC name is 5-(anilinocarbonyl)-2-fluorophenylboronic acid .


Molecular Structure Analysis

The InChI code for (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is 1S/C13H11BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17) .


Chemical Reactions Analysis

While specific chemical reactions involving (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid are not available, boronic acids are generally known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Fluorescence Quenching Studies : Boronic acid derivatives, including those similar to (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid, have been studied for their fluorescence quenching properties. This research is significant in understanding the molecular interactions and properties of these compounds in various environments, such as in different solvents (Geethanjali et al., 2015).

  • Optical Modulation Applications : Phenyl boronic acids have been used in the optical modulation of single-walled carbon nanotubes (SWNT). This includes studies on the relationship between SWNT photoluminescence quantum yield and boronic acid structure, demonstrating their potential use in nanotechnology and materials science (Mu et al., 2012).

  • Binding Interaction with Sugars : The binding interaction of boronic acid derivatives with sugars has been investigated. This research is crucial for understanding how these compounds interact with biological molecules, which has implications in biological and medical research (Bhavya et al., 2016).

  • Impact of Fluorine Substituents : Studies have shown that the inclusion of fluorine atoms in phenylboronic compounds affects their properties, such as acidity and hydrolytic stability. This research is significant in the development of new compounds with specific characteristics for various applications (Gozdalik et al., 2017).

  • Fluorescence Quenching Mechanism : Further studies on the fluorescence quenching of boronic acid derivatives have been conducted to explore the mechanisms involved. This research contributes to a deeper understanding of the photophysical properties of these compounds (Geethanjali et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation. Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

[2-fluoro-5-(phenylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJJUAJHTJOKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660248
Record name [2-Fluoro-5-(phenylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid

CAS RN

874289-41-5
Record name [2-Fluoro-5-(phenylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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